[(5-Bromothiophen-2-YL)methyl](3-methylbutyl)amine
CAS No.:
Cat. No.: VC20402847
Molecular Formula: C10H16BrNS
Molecular Weight: 262.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16BrNS |
|---|---|
| Molecular Weight | 262.21 g/mol |
| IUPAC Name | N-[(5-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine |
| Standard InChI | InChI=1S/C10H16BrNS/c1-8(2)5-6-12-7-9-3-4-10(11)13-9/h3-4,8,12H,5-7H2,1-2H3 |
| Standard InChI Key | MBZXHQCUSHIPCN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNCC1=CC=C(S1)Br |
Introduction
[Introduction to (5-Bromothiophen-2-YL)methylamine](pplx://action/followup)
(5-Bromothiophen-2-YL)methylamine is a complex organic compound featuring a brominated thiophene ring and an amine functional group. This compound is classified as an organic nitrogen compound, specifically a secondary amine due to the presence of a nitrogen atom bonded to two alkyl groups. The unique structure of this compound suggests potential applications in pharmaceuticals and agrochemicals, given the biological activity often associated with thiophene derivatives.
Synthesis Methods
The synthesis of (5-Bromothiophen-2-YL)methylamine can be approached through several organic chemistry methods. A common strategy involves the bromination of thiophene derivatives followed by amination reactions. The use of bases such as sodium hydride is crucial for deprotonating the amine and facilitating nucleophilic attack on the bromothiophene derivative.
| Synthesis Step | Description |
|---|---|
| 1. Bromination | Bromination of thiophene to form 5-bromothiophene derivatives. |
| 2. Amination | Reaction of the brominated derivative with an amine precursor to form the desired compound. |
| 3. Purification | Techniques such as recrystallization or chromatography to enhance yield and purity. |
Chemical Reactions and Reactivity
(5-Bromothiophen-2-YL)methylamine can participate in various chemical reactions typical for amines, including nucleophilic substitutions and coupling reactions. The presence of the bromine atom on the thiophene ring provides an electrophilic site for further functionalization.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of the bromine atom with other functional groups. |
| Coupling Reactions | Formation of new bonds with other molecules, often facilitated by catalysts. |
Potential Applications
Given its structural features and potential biological activity, (5-Bromothiophen-2-YL)methylamine may have applications in pharmaceutical development. Compounds with similar structures have shown activity against specific enzymes or receptors, suggesting potential therapeutic uses.
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential lead compound for drug development targeting specific biological pathways. |
| Agrochemicals | Possible use in developing new pesticides or plant growth regulators. |
Characterization Techniques
Characterization of (5-Bromothiophen-2-YL)methylamine typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity. Mass spectrometry may also be used to verify the molecular weight and composition.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirmation of molecular structure. |
| IR Spectroscopy | Identification of functional groups. |
| Mass Spectrometry | Verification of molecular weight and composition. |
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